molecular formula C26H32F2O7 B1672898 Fluocinonide CAS No. 356-12-7

Fluocinonide

货号: B1672898
CAS 编号: 356-12-7
分子量: 494.5 g/mol
InChI 键: WJOHZNCJWYWUJD-IUGZLZTKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

氟轻松通过多步合成过程合成,涉及对甾体结构的修饰。 一种常用的方法是使甾体前体与氟化剂反应,将氟原子引入分子中 反应条件通常包括使用丙酮等溶剂和高锰酸钾、盐酸等试剂 .

工业生产方法

在工业环境中,氟轻松被制备成各种制剂,如软膏、乳膏和酊剂 。生产过程涉及严格的质量控制措施,以确保最终产品的纯度和效力。

化学反应分析

反应类型

氟轻松经历了几种类型的化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保所需的修饰 .

主要产物

这些反应形成的主要产物包括具有改变的药理活性的修饰甾体化合物。 这些修饰可以增强或降低氟轻松的效力和有效性 .

科学研究应用

Clinical Applications

1. Atopic Dermatitis:
Fluocinonide is frequently prescribed for atopic dermatitis due to its effectiveness in reducing inflammation and improving skin barrier function. A study involving 25 subjects demonstrated that a novel formulation of this compound cream significantly improved skin barrier function and hydration after two weeks of treatment . Another double-blind, vehicle-controlled study showed that both once-daily and twice-daily applications led to significant improvements in lesion severity and pruritus .

2. Psoriasis:
this compound has been shown to be effective in treating plaque-type psoriasis. In a randomized controlled trial, patients using this compound 0.1% cream achieved better clinical outcomes compared to those using vehicle cream, with significant improvements observed after two weeks . The treatment success rate was notably high, with many patients achieving clear or almost clear skin .

3. Other Dermatological Conditions:
this compound is also utilized for various other inflammatory skin conditions such as contact dermatitis and lichen planus. Its high potency allows it to be effective even in severe cases where other treatments may fail.

Case Study 1: Efficacy in Atopic Dermatitis

In a multicenter study assessing the safety and efficacy of this compound 0.1% cream in pediatric patients with atopic dermatitis, over 90% of participants showed improvement or were rated as clear or almost clear after treatment. This study highlighted the drug's effectiveness across different age cohorts, emphasizing its safety profile when used according to guidelines .

Case Study 2: Combination Therapy

A retrospective case series evaluated the use of this compound in combination with bifonazole for treating trachyonychia. The results indicated that while this compound alone did not yield significant responses, its combination with antifungal agents resulted in improved patient outcomes compared to other treatments like methyl-prednisolone injections .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other treatments for specific conditions:

Condition Treatment Success Rate (%) Notes
Atopic DermatitisThis compound 0.1% Cream>90%Significant improvement in clinical scores
PsoriasisThis compound 0.1% Cream>70%Statistically superior to vehicle control
TrachyonychiaThis compound/Bifonazole Cream0% (complete response)Combined therapy showed better outcomes

相似化合物的比较

氟轻松通常与其他强效糖皮质激素类固醇如丙酸氯倍他索、丙酸卤倍他索和二丙酸倍他米松进行比较 。虽然所有这些化合物都具有相似的抗炎特性,但氟轻松在其特定的结合亲和力和效力方面是独一无二的。 它在治疗严重的炎症性皮肤病方面特别有效,并且有多种制剂可供选择以满足不同的临床需求 .

类似化合物的列表

  • 丙酸氯倍他索
  • 丙酸卤倍他索
  • 二丙酸倍他米松
  • 安西诺尼德
  • 去氧美他索
  • 双醋酸地氟沙龙
  • 丙酸氟替卡松
  • 卤轻松
  • 醋酸曲安奈德

生物活性

Fluocinonide is a potent synthetic corticosteroid widely used in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research studies.

This compound exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Binding : this compound binds to glucocorticoid receptors in target tissues. This receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in DNA, leading to transcriptional regulation of anti-inflammatory proteins and inhibition of pro-inflammatory mediators .
  • Inhibition of Inflammatory Mediators : The drug induces the synthesis of lipocortins (e.g., annexin 1), which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .
  • Vasoconstriction : this compound's vasoconstrictive effects reduce blood flow to inflamed areas, decreasing redness and swelling associated with dermatological conditions .

Clinical Efficacy

This compound has been evaluated in various clinical settings. Below are key findings from recent studies:

Efficacy in Dermatological Conditions

  • Atopic Dermatitis : A study demonstrated that this compound 0.1% cream significantly improved skin barrier function and clinical scores in patients with moderate to severe atopic dermatitis after two weeks of treatment. The improvement was measured by transepidermal water loss (TEWL) and hydration levels .
  • Trachyonychia : A combination treatment of this compound with bifonazole showed a complete response rate of 35% under occlusion therapy for trachyonychia, indicating its effectiveness compared to other treatments like methyl-prednisolone injections .
  • Acute Otitis Media with Effusion (AOME) : In a randomized trial involving 493 patients, this compound combined with ciprofloxacin was shown to improve therapeutic cure rates compared to ciprofloxacin alone, highlighting its role in treating infections where inflammation is present .

Pharmacokinetics

This compound is characterized by low systemic absorption when applied topically:

  • Absorption : Systemic absorption is minimal (<0.1 ng/ml), indicating that its effects are primarily localized .
  • Metabolism : Metabolized predominantly in the liver, with renal excretion being the main route of elimination .
  • Half-Life : The half-life ranges from 1.3 to 1.7 hours, suggesting a relatively short duration of action which necessitates frequent application for sustained effects .

Safety Profile

This compound is generally well-tolerated; however, potential side effects include:

  • Skin Atrophy : Prolonged use can lead to thinning of the skin.
  • Systemic Effects : Although rare due to low absorption, systemic corticosteroid effects can occur if used excessively or under occlusion .
  • Local Irritation : Some patients may experience mild irritation or burning upon application.

Summary Table of Clinical Studies

Study ReferenceConditionTreatmentComplete Response (%)Notes
TrachyonychiaThis compound/Bifonazole (under occlusion)35.3%Effective for isolated cases
AOMECiprofloxacin + this compound61.2%Comparable efficacy to ciprofloxacin alone
Atopic DermatitisThis compound 0.1% CreamImproved TEWL & hydrationSignificant improvement in skin barrier function

属性

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOHZNCJWYWUJD-IUGZLZTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045307
Record name Fluocinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.68e-02 g/L
Record name Fluocinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fluocinonide is a potent glucocorticoid steroid used topically as anti-inflammatory agent for the treatment of skin disorders such as eczema. Fluocinonide binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. Cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In another words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Like other glucocorticoid agents Fluocinolone acetonide acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies. This leads to increased circulating glucose concentrations (in the blood). There is also decreased glycogen formation in the liver.
Record name Fluocinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

356-12-7
Record name Fluocinonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluocinonide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluocinonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOCINONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4A77YPAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

309 °C
Record name Fluocinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluocinonide
Reactant of Route 2
Reactant of Route 2
Fluocinonide
Reactant of Route 3
Reactant of Route 3
Fluocinonide
Reactant of Route 4
Reactant of Route 4
Fluocinonide
Reactant of Route 5
Reactant of Route 5
Fluocinonide
Reactant of Route 6
Fluocinonide
Customer
Q & A

Q1: How does fluocinonide exert its anti-inflammatory effects?

A: this compound is a potent glucocorticoid that binds to intracellular glucocorticoid receptors. [, , , ] This complex then translocates to the nucleus and modulates the transcription of various genes involved in inflammation. [] Specifically, this compound suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, effectively reducing inflammatory responses. []

Q2: What is the chemical structure and properties of this compound?

A: this compound is a synthetic glucocorticoid with the chemical name 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxypregna-1,4-diene-3,20-dione 21-acetate. [] Its molecular formula is C26H32F2O6 and it has a molecular weight of 494.58 g/mol. [] Spectroscopic data like UV and IR spectra are available for identification and purity assessment. []

Q3: Can this compound be mixed with other ointments?

A: While this compound ointment can be mixed with other ointments, it is advisable to avoid mixing it with those using emulsion bases. [] This is because such admixtures can lead to separation of the mixture and reduced release of this compound over time, potentially impacting efficacy. []

Q4: How does the structure of this compound relate to its potency compared to other corticosteroids?

A: this compound is a highly potent corticosteroid due to the presence of fluorine atoms at the 6α and 9α positions, as well as the acetonide group at the 16α, 17α positions. [, , ] These structural features enhance its binding affinity to the glucocorticoid receptor and contribute to its increased potency compared to less potent corticosteroids like hydrocortisone. [, ]

Q5: What strategies are employed to improve the stability and delivery of this compound?

A: Various strategies can be used to enhance this compound's stability and delivery. For example, incorporating this compound into niosomes, which are microscopic vesicles, can improve its stability, prolong its release, and potentially enhance its anti-inflammatory effect. [] Furthermore, the choice of excipients and the development of specific cream, ointment, or gel formulations play a crucial role in ensuring optimal drug release and stability. [, , ]

Q6: How has the efficacy of this compound been demonstrated in research?

A: this compound has been extensively studied for its efficacy in treating various inflammatory skin conditions. [, , , , , ] In vitro studies have shown its ability to suppress the production of pro-inflammatory mediators. [] Numerous clinical trials have demonstrated its effectiveness in treating psoriasis, eczema, and other corticosteroid-responsive dermatoses. [, , , , ]

Q7: What are the potential adverse effects of this compound?

A: As with all topical corticosteroids, prolonged or excessive use of this compound can lead to local side effects such as skin thinning (atrophy), telangiectasia, hypopigmentation, and striae. [] Systemic side effects are rare with topical application but can occur with prolonged use over large areas or under occlusion. [, ] One study reported a case of transient band-like keratopathy after ocular exposure to this compound cream and ketoconazole shampoo, highlighting the need for careful application. []

Q8: Are there alternative treatments to this compound for inflammatory skin conditions?

A: Several alternative treatments are available for inflammatory skin conditions, including other topical corticosteroids, calcineurin inhibitors (e.g., tacrolimus, pimecrolimus), vitamin D analogs, and systemic medications depending on the severity and type of condition. [, ] The choice of treatment depends on factors such as the specific diagnosis, severity of the condition, patient preference, and potential side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。